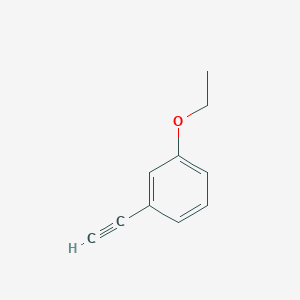

1-Ethoxy-3-ethynylbenzene

Description

Scientific Significance and Contemporary Research Landscape of Aryl Alkynes with Ether Functionalities

Aryl alkynes that incorporate ether functionalities represent a significant class of organic compounds, drawing considerable attention in the contemporary research landscape. The unique electronic and structural characteristics arising from the combination of a rigid alkyne linker and an electron-donating ether group make these molecules valuable building blocks in various fields of chemical synthesis. nih.govwikipedia.org The aryl-ethynyl framework provides a linear, rigid scaffold that is instrumental in the construction of well-defined molecular architectures, including molecular hosts for guest molecules and fluorescent probes for ion detection. nih.gov

The presence of the ether group, typically an alkoxy group, influences the electronic properties of the aryl alkyne system, often enhancing reactivity and directing the regioselectivity of chemical transformations. acs.orgacs.org This has been exploited in a variety of catalytic processes. For instance, the alkynoxy group can act as a directing group in transition-metal-catalyzed C-H activation, facilitating the synthesis of complex heterocyclic systems like chromenes. acs.org

Current research often focuses on the development of novel synthetic methodologies to access these compounds and their subsequent application in organic synthesis. researchgate.net This includes palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and cycloaddition reactions. wikipedia.orgacs.org Furthermore, the development of more sustainable and atom-economical methods, like cross-dehydrogenative coupling (CDC) reactions catalyzed by non-noble metals, is an active area of investigation. beilstein-journals.org These reactions provide direct routes to functionalized alkynes by forming C-C bonds between ethers and terminal alkynes. beilstein-journals.org The resulting aryl alkynes with ether functionalities are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.org

Foundational Research Rationale for Investigating 1-Ethoxy-3-ethynylbenzene

The investigation into this compound is driven by its potential as a versatile intermediate in organic synthesis. Its structure, featuring a terminal alkyne and an ethoxy group on a benzene (B151609) ring, offers multiple sites for chemical modification. The terminal alkyne is a highly reactive functional group that can participate in a wide array of reactions, including coupling reactions, cycloadditions, and hydrations. wikipedia.org The ethoxy group, an electron-donating substituent, can influence the reactivity and regioselectivity of these transformations.

The synthesis of this compound and its derivatives is a key area of research. Methodologies for its preparation often involve well-established synthetic protocols, such as the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide. smolecule.comtandfonline.com The study of its synthesis allows for the optimization of reaction conditions and the exploration of new catalytic systems.

Furthermore, understanding the spectroscopic properties of this compound is crucial for its characterization and for monitoring its reactions. Detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data provides valuable insights into its molecular structure and purity. amazonaws.comuni.lu

Comprehensive Scope and Defined Objectives of Academic Inquiry

The academic inquiry into this compound encompasses a broad yet well-defined scope. The primary objectives are to fully elucidate its chemical properties, explore its reactivity in various organic transformations, and develop efficient synthetic routes for its preparation and the preparation of its derivatives.

A significant objective is to investigate its participation in cycloaddition reactions. mdpi.comlibretexts.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For instance, the reaction of this compound with various partners in [2+2], [3+2], and [4+2] cycloadditions could lead to a diverse range of novel compounds with potential biological or material applications. acs.orgnih.govmdpi.com The electronic nature of the ethoxy and ethynyl (B1212043) groups is expected to play a crucial role in the feasibility and outcome of these reactions.

Another key area of investigation is its use in metal-catalyzed cross-coupling reactions. rsc.org The terminal alkyne can be coupled with a variety of partners, including aryl, vinyl, and alkyl halides, to generate more complex molecular structures. The influence of the meta-substituted ethoxy group on the efficiency and regioselectivity of these reactions is a subject of academic interest.

The detailed characterization of this compound and its reaction products is a fundamental aspect of this research. This involves the use of advanced spectroscopic techniques to confirm structures and stereochemistry. The data obtained from these studies contribute to the broader understanding of the structure-reactivity relationships of ethynyl aryl ethers.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10O | uni.lu |

| Molecular Weight | 146.19 g/mol | |

| InChI | InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3 | uni.lu |

| InChIKey | GXHPKYAAABZZRJ-UHFFFAOYSA-N | uni.lu |

| SMILES | CCOC1=CC=CC(=C1)C#C | uni.lu |

| CAS Number | 922735-06-6 |

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPKYAAABZZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922735-06-6 | |

| Record name | 1-ethoxy-3-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for Ethynyl Aryl Ethers

Catalytic Cross-Coupling Reactions for C(sp)-C(sp²) Bond Formation

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. For ethynyl (B1212043) aryl ethers, the focus is on forming a bond between a terminal alkyne (an sp-hybridized carbon) and an aryl halide or triflate (an sp²-hybridized carbon).

The Sonogashira reaction is a widely used method for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for the synthesis of complex molecules with a wide variety of functional groups. wikipedia.org

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate generated in the copper cycle. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. libretexts.org

Mechanistic variants of the Sonogashira coupling have been developed to address some of its limitations, such as the formation of alkyne dimers due to the copper co-catalyst. wikipedia.org Copper-free Sonogashira reactions have emerged as a significant alternative, often employing bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle without the need for copper. libretexts.orgorganic-chemistry.org

Table 1: Comparison of Sonogashira Coupling Variants

| Feature | Traditional Sonogashira | Copper-Free Sonogashira |

|---|---|---|

| Catalyst System | Palladium complex and Copper(I) co-catalyst | Palladium complex with specialized ligands |

| Key Intermediate | Copper acetylide | - |

| Common Side Reaction | Alkyne homocoupling (dimerization) | Reduced homocoupling |

| Reaction Conditions | Generally mild, often room temperature | Can require higher temperatures or specific bases |

Research has also explored the use of different palladium catalysts, including N-heterocyclic carbene (NHC) palladium complexes, to enhance the efficiency and scope of the reaction. wikipedia.org Furthermore, alternative coupling partners to aryl halides, such as aryl triflates, have been successfully employed. wikipedia.org

Copper-mediated coupling reactions represent an important class of transformations for the formation of C(sp)-C(sp²) bonds. These methods can be broadly categorized into copper-catalyzed and copper-promoted reactions. The classical Ullmann condensation, for instance, traditionally required stoichiometric amounts of copper and harsh reaction conditions. acs.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions.

Copper-catalyzed protocols for the synthesis of 1,3-enynes, which are structurally related to ethynyl aryl ethers, have been developed and demonstrate the utility of copper in forming C(sp)-C(sp²) bonds. organic-chemistry.orgnih.gov These reactions often tolerate a variety of functional groups and can be more cost-effective than palladium-catalyzed methods. organic-chemistry.orgnih.gov

Despite their utility, copper-mediated coupling strategies have several limitations:

Harsh Reaction Conditions: Some copper-mediated reactions still require high temperatures and strong bases, which can limit their applicability to sensitive substrates. acs.org

Substrate Scope: The range of substrates that can be effectively coupled using copper catalysis can be narrower compared to palladium-based systems.

Homocoupling: Similar to the Sonogashira reaction, unwanted homocoupling of the alkyne or the aryl halide can be a significant side reaction, reducing the yield of the desired cross-coupled product. rsc.org

Mechanistic Uncertainty: The precise mechanisms of many copper-catalyzed reactions are not as well understood as their palladium-catalyzed counterparts, which can make reaction optimization more challenging.

The regioselective synthesis of substituted aryl alkynes is crucial for controlling the final structure of the target molecule. When a di-substituted aryl halide is used as a substrate, the position of the incoming alkyne group is determined by the relative reactivity of the leaving groups. For instance, in a molecule containing both an iodide and a bromide, the Sonogashira coupling will preferentially occur at the more reactive carbon-iodine bond. libretexts.org

For substrates with two identical halide substituents, the regioselectivity is governed by electronic and steric factors. The alkyne will typically add to the more electrophilic carbon atom. libretexts.org The ability to control the site of alkynylation is a powerful tool in the synthesis of complex organic molecules. organic-chemistry.org

Advanced methods for achieving regioselectivity include the use of directing groups, which can position the catalyst at a specific site on the aromatic ring, and the careful tuning of reaction conditions to favor one reaction pathway over another. The synthesis of 1,2,3,4-tetrasubstituted arenes, for example, has been achieved through the regioselective trapping of aryne intermediates. nih.gov

Alkyne Metathesis and Related Functional Group Interconversions

Alkyne metathesis is an organic reaction that involves the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes. wikipedia.orgorganicreactions.org This reaction can be used to form new carbon-carbon triple bonds and has applications in the synthesis of macrocycles, polymers, and complex organic molecules. organicreactions.orgnih.govillinois.edu

The mechanism of alkyne metathesis is believed to proceed through the formation of a metallacyclobutadiene intermediate. wikipedia.org The development of well-defined and highly active catalysts, such as those based on molybdenum and tungsten, has significantly expanded the scope and utility of this reaction. wikipedia.orgnih.gov

In the context of ethynyl aryl ether synthesis, alkyne metathesis can be employed in a cross-metathesis reaction between an alkyne-containing aryl ether and another alkyne. This can be a powerful strategy for modifying the alkyne portion of the molecule. However, a significant challenge in alkyne metathesis is controlling the thermodynamics of the reaction to favor the desired product, as the process is often reversible. nih.govillinois.edu Additionally, the presence of certain functional groups can inhibit the catalyst, limiting the applicability of this method. nih.govillinois.edu

Multi-Component Reactions (MCRs) for Diverse Ethynyl Aryl Ether Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. tcichemicals.comnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov

Hydroalkylation and arylalkylation of terminal alkynes are specific types of MCRs that result in the formation of a new carbon-carbon bond and a carbon-hydrogen bond across the alkyne. These reactions provide a direct route to substituted alkenes and can be applied to the synthesis of precursors for ethynyl aryl ethers. acs.orgnih.gov

Copper-catalyzed hydroalkylation of terminal alkynes has been shown to proceed with excellent regioselectivity, typically affording the anti-Markovnikov product. acs.orgnih.gov The reaction often yields exclusively (E)-alkenes, demonstrating a high degree of stereocontrol. acs.orgnih.gov The proposed mechanism involves the formation of a copper hydride, followed by hydrocupration of the alkyne and subsequent alkylation of the resulting alkenyl copper intermediate. nih.gov

Photoredox/nickel dual catalysis has also emerged as a powerful method for the hydroalkylation and arylalkylation of terminal alkynes. nih.gov This approach allows for the coupling of a wide range of terminal alkynes with alkyl carboxylic acids or aryl bromides under mild conditions. nih.gov

Table 2: Research Findings on Hydroalkylation of Terminal Alkynes

| Catalytic System | Key Features | Selectivity |

|---|---|---|

| Copper-catalyzed | Uses a hydride donor and an alkyl triflate. | Excellent anti-Markovnikov regioselectivity and exclusively (E)-alkenes. acs.orgnih.gov |

| Photoredox/Nickel dual catalysis | Couples terminal alkynes with alkyl carboxylic acids or aryl bromides. | Anti-Markovnikov-type hydroalkylation. nih.gov |

While these methods are powerful, they also have limitations. For instance, some copper-catalyzed hydroalkylation reactions show lower yields with electron-deficient aryl acetylenes. acs.org Similarly, the scope of photoredox/nickel dual catalysis can be influenced by steric hindrance. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. Among these, the 1,3-dipolar cycloaddition is a significant method for synthesizing five-membered heterocycles. wikipedia.org This reaction occurs between a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgchesci.com In the context of 1-Ethoxy-3-ethynylbenzene, the terminal alkyne functionality serves as an excellent dipolarophile.

The Huisgen 1,3-dipolar cycloaddition, specifically the reaction between an organic azide (B81097) and a terminal alkyne, is a prominent example that yields a 1,2,3-triazole ring. wikipedia.orgyoutube.com This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, valued for its high efficiency and reliability. ijrpc.com When this compound participates in such a reaction, it can lead to the formation of regioisomeric triazole products, although copper-catalyzed versions of the reaction often provide high regioselectivity. youtube.com

Other 1,3-dipoles can also react with ethynyl aryl ethers. For instance, nitrile oxides react with alkynes to form isoxazoles, which are aromatic heterocyclic compounds. youtube.comyoutube.com Similarly, nitrile imines can undergo cycloaddition with alkynes to produce pyrazoles. youtube.com These reactions demonstrate the versatility of the ethynyl group in this compound as a building block for creating complex heterocyclic structures. The reaction is a concerted pericyclic process involving the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile (the alkyne). chesci.com

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

| Azide (R-N₃) | Alkyne (R'-C≡CH) | 1,2,3-Triazole |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (R'-C≡CH) | Isoxazole |

| Nitrile Imine (R-C≡N⁺-N⁻-R'') | Alkyne (R'-C≡CH) | Pyrazole |

Transformation of Carbonyl Precursors to Ethynyl Moieties

The synthesis of terminal alkynes, such as this compound, often relies on the transformation of more readily available carbonyl compounds. Various methods exist for this one-carbon homologation, which involves converting a C=O group into a C≡CH group, thereby extending the carbon chain by one atom. aalto.fi

The Corey–Fuchs reaction is a reliable and widely used two-step protocol to convert an aldehyde into a terminal alkyne. nih.govchem-station.comorganic-chemistry.org This transformation represents a one-carbon homologation. aalto.finih.gov For the synthesis of this compound, the logical precursor would be 3-ethoxybenzaldehyde.

The process involves two main steps:

Formation of a Dibromoalkene : The aldehyde (3-ethoxybenzaldehyde) is treated with a reagent prepared from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). tcichemicals.comwikipedia.org This step, similar to a Wittig reaction, converts the aldehyde into a 1,1-dibromoalkene intermediate. organic-chemistry.orgwikipedia.org

Conversion to the Alkyne : The isolated dibromoalkene is then treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi). chem-station.comtcichemicals.com This induces a lithium-halogen exchange followed by elimination to form the terminal alkyne, this compound, after an aqueous workup. nih.govchem-station.com

The general mechanism involves the formation of a phosphorus ylide from PPh₃ and CBr₄, which then reacts with the aldehyde. nih.gov The subsequent treatment with n-BuLi proceeds through a Fritsch–Buttenberg–Wiechell rearrangement. chem-station.comwikipedia.org This method is highly effective for preparing terminal alkynes from a wide range of aldehydes. aalto.fi

| Step | Reactants | Key Reagents | Product |

| 1 | 3-Ethoxybenzaldehyde | CBr₄, PPh₃ | 1-(1,1-Dibromoethenyl)-3-ethoxybenzene |

| 2 | 1-(1,1-Dibromoethenyl)-3-ethoxybenzene | n-BuLi, then H₂O | This compound |

An alternative strategy for synthesizing alkynes involves the conversion of enolizable carbonyl compounds, such as ketones. A relevant precursor for this compound could be 3-ethoxyacetophenone. This approach involves transforming the ketone into an enol derivative, which then undergoes elimination.

A common method is the conversion of the ketone into an enol triflate or an enol phosphate. nih.gov For example, 3-ethoxyacetophenone can be deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS) and then trapped with an electrophilic triflating agent (e.g., triflic anhydride) or a phosphoryl chloride (e.g., ClPO(OEt)₂). This reaction forms an enol triflate or enol phosphate intermediate. nih.gov Subsequent treatment of this intermediate with a strong base, such as n-butyllithium (n-BuLi) or a combination of n-BuLi and potassium tert-butoxide (KOt-Bu), at low temperatures induces elimination of the triflate or phosphate group, yielding the desired terminal alkyne, this compound. nih.gov

Optimization of Synthetic Protocols and Reaction Conditions

Optimizing synthetic procedures is critical for improving yields, reducing costs, and minimizing environmental impact. This involves systematically adjusting reaction parameters like temperature, concentration, catalyst loading, and solvent choice.

Factorial design and Response Surface Methodology (RSM) are powerful statistical tools used to optimize chemical reactions efficiently. Instead of varying one factor at a time, these Design of Experiments (DoE) methods allow for the simultaneous investigation of multiple variables and their interactions.

In a factorial design, experiments are conducted at all possible combinations of the chosen levels for each factor. This approach can identify the most significant factors affecting a reaction's outcome (e.g., yield). RSM is then often used to model the relationship between the critical factors and the response, allowing for the identification of the optimal conditions to maximize the desired outcome. For the synthesis of ethynyl aryl ethers, these methods could be applied to optimize a Corey-Fuchs reaction by studying the effects of temperature, base concentration, and reaction time to maximize the yield of this compound. nih.gov

Modern synthetic chemistry emphasizes the development of "green" methodologies that reduce waste and avoid the use of toxic or expensive catalysts. researchgate.net For the synthesis of ethynyl aryl ethers, this could involve developing catalyst-free versions of key reactions or using more environmentally friendly solvents and reagents.

While many alkyne syntheses and modifications rely on transition metal catalysts (e.g., palladium or copper in Sonogashira couplings), research is ongoing to find alternatives. This includes exploring catalyst-free cycloaddition reactions, which can sometimes be promoted by heat or light. researchgate.net For transformations like the Corey-Fuchs reaction, optimization might focus on minimizing solvent use or finding alternatives to hazardous reagents. The development of protocols that proceed under mild conditions, use abundant reagents, and generate minimal waste is a key goal in the sustainable synthesis of compounds like this compound. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Ethoxy 3 Ethynylbenzene and Analogues

Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group, a carbon-carbon triple bond, is the primary site of reactivity in 1-ethoxy-3-ethynylbenzene, participating in a variety of transformations.

The carbon-carbon triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles. In electrophilic addition reactions, an electrophile is initially attacked by the π electrons of the alkyne, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. The reaction of alkynes with strong Brønsted acids, such as hydrogen halides (HX), is a classic example of electrophilic addition. youtube.com The rate of this reaction is typically second order, depending on the concentrations of both the alkyne and the hydrogen halide. libretexts.org

Nucleophilic additions to alkynes, particularly those activated by electron-withdrawing groups, are also common. acs.org These reactions, often referred to as Michael additions, are highly efficient and can be catalyzed by bases. bham.ac.uk The addition of thiols, amines, and alcohols to activated alkynes are well-developed examples of this reactivity. bham.ac.uk While the ethynyl group in this compound is not directly conjugated to a strong electron-withdrawing group, nucleophilic addition can still occur under appropriate conditions, often facilitated by a catalyst. For instance, the nucleophilic addition of enolates to 1,4-dehydrobenzene diradicals, which can be derived from enediynes, has been shown to produce functionalized aromatic compounds. nih.govresearchgate.net

| Reaction Type | Reagent | General Product |

| Electrophilic Addition | Hydrogen Halide (HX) | Vinyl Halide |

| Nucleophilic Addition | Thiol (RSH) | Vinyl Thioether |

| Nucleophilic Addition | Amine (R2NH) | Enamine |

| Nucleophilic Addition | Alcohol (ROH) | Vinyl Ether |

The ethynyl group of this compound is a versatile handle for the construction of cyclic and polycyclic systems through cyclization and annulation reactions. 1,3-dipolar cycloadditions are a powerful class of reactions for the synthesis of five-membered heterocycles. youtube.comresearchgate.net In these reactions, a 1,3-dipole reacts with a dipolarophile, such as an alkyne, in a concerted fashion. youtube.com For example, the reaction of an azide (B81097) with an alkyne yields a triazole, a reaction that is often catalyzed by copper and is a cornerstone of "click chemistry". beilstein-journals.org Similarly, nitrile oxides react with alkynes to form isoxazoles, and nitrile imines produce pyrazoles. youtube.com

Alkynes also participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. nih.gov These reactions provide a direct route to six-membered rings. Furthermore, transition metal-catalyzed annulation reactions of alkynes with various partners are widely used to construct aromatic and heterocyclic rings.

| Cycloaddition Type | Reactant | Resulting Heterocycle |

| 1,3-Dipolar Cycloaddition | Azide | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Pyrazole |

The carbon-carbon triple bond in this compound can undergo both oxidation and reduction. Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids. Milder oxidation conditions can lead to the formation of α-dicarbonyl compounds.

Reduction of the alkyne can be achieved through various methods. Catalytic hydrogenation can reduce the triple bond to an alkene (using a poisoned catalyst like Lindlar's catalyst for cis-alkene formation) or completely to an alkane (using catalysts like palladium on carbon). Dissolving metal reductions, such as with sodium in liquid ammonia, typically yield trans-alkenes.

| Reaction | Reagent/Condition | Product |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acids |

| Reduction (cis) | H2, Lindlar's Catalyst | cis-Alkene |

| Reduction (trans) | Na, NH3 (l) | trans-Alkene |

| Reduction (complete) | H2, Pd/C | Alkane |

Influence of the Ether Functionality on Molecular Reactivity

The ethoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. In the context of electrophilic aromatic substitution, this makes the aromatic ring more reactive towards electrophiles and directs incoming substituents to the ortho and para positions. youtube.com This directing effect is a crucial consideration in synthetic strategies involving modifications to the benzene (B151609) ring of this compound. The ethoxy group's electron-donating nature also influences the reactivity of the ethynyl group, albeit to a lesser extent, by increasing the electron density of the aromatic system.

Catalytic Transformations at the Ether Linkage

The ether linkage in this compound, specifically the C(aryl)-O bond, is generally stable but can be cleaved under specific catalytic conditions. The presence of the ethynyl group on the same aromatic ring introduces a challenge for selectivity, as many catalysts active for ether cleavage can also interact with the alkyne.

Common strategies for aryl ether cleavage involve transition-metal catalysis, often requiring harsh conditions. These reactions typically proceed through hydrogenolysis, hydrolysis, or other nucleophilic substitution pathways.

Hydrogenolysis: Nickel-based catalysts, such as Ni/SiO2, have been shown to be effective for the cleavage of aryl ether bonds in aqueous media. aminer.org The mechanism involves the hydrogenolysis of C-O bonds. For a substrate like this compound, a significant challenge would be the simultaneous hydrogenation of the alkyne, which is highly susceptible to reduction under these conditions. Achieving selective C-O bond cleavage without affecting the C≡C triple bond would require careful catalyst design and optimization of reaction conditions.

Acid-Catalyzed Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl alkyl ethers. wikipedia.org The reaction is an acid-catalyzed nucleophilic substitution, where the ether oxygen is first protonated, making it a better leaving group. A halide ion then acts as a nucleophile. wikipedia.org This method is often too harsh for complex molecules, and the strong acid could promote side reactions at the ethynyl group, such as hydration or polymerization.

Lewis Acid and Hydrogenation Metal Systems: A combination of a Lewis acid and a hydrogenation metal, such as a Co–Zn system, has been used for the efficient cleavage of aryl-ether linkages in lignin (B12514952) model compounds. rsc.org The Lewis acid activates the ether linkage, facilitating cleavage, while the metal catalyst promotes hydrogenation. The selectivity of such a system for this compound would depend on the relative rates of ether cleavage and alkyne hydrogenation.

The table below summarizes potential catalytic approaches for ether bond cleavage and the associated challenges when applied to this compound.

| Catalytic Method | Typical Reagents/Catalysts | General Mechanism | Potential Challenges with this compound |

|---|---|---|---|

| Hydrogenolysis | Ni/SiO₂, Pd/C, H₂ | Catalytic cleavage of C-O bond with hydrogen. | High risk of concurrent hydrogenation of the ethynyl group to an alkene or alkane. |

| Acid-Catalyzed Cleavage | HBr, HI, BBr₃ | SN1 or SN2 nucleophilic substitution. wikipedia.org | Harsh conditions may cause hydration or polymerization of the alkyne. |

| Synergistic Catalysis | Co-Zn/Beta Zeolite rsc.org | Lewis acid activation of the ether bond followed by metal-catalyzed hydrogenolysis. rsc.org | Chemoselectivity between the ether and alkyne functional groups remains a primary concern. |

Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of this compound is governed by the interplay between the electron-donating ethoxy group and the electron-withdrawing, yet highly reactive, ethynyl group. This leads to complex considerations of chemo- and regioselectivity in various reactions.

Chemoselectivity: This refers to which functional group will react preferentially. In this compound, potential reaction sites include the aromatic ring (via electrophilic or nucleophilic substitution), the ethynyl group (via addition, coupling, or cycloaddition), and the ether linkage (via cleavage). The choice of reagents and catalyst is critical in directing the reaction to the desired site. For instance, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling would selectively occur at the C-H bond of the alkyne, leaving the ether and the aromatic C-H bonds untouched under optimized conditions.

Regioselectivity: In the case of reactions on the aromatic ring, such as electrophilic aromatic substitution (EAS), regioselectivity determines the position of the incoming substituent. The directing effects of the existing groups are paramount.

The ethoxy group (-OEt) is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. chemistrytalk.orgyoutube.com

The ethynyl group (-C≡CH) is generally considered a deactivating, meta-directing group for EAS because of its inductive electron-withdrawing nature.

In this compound, the powerful activating effect of the ethoxy group dominates the directing outcome. Therefore, electrophilic attack is strongly directed to the positions ortho and para to the ethoxy group. The available positions are C4, C6 (ortho), and C2 (para). The C2 position is sterically hindered, and the C4 position is adjacent to the ethynyl group. Thus, substitution is most likely to occur at the C6 and C4 positions.

| Substituent Group | Electronic Effect | Directing Influence (EAS) | Reactivity toward EAS |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Electron-Donating (Resonance) | Ortho, Para | Activating |

| Ethynyl (-C≡CH) | Electron-Withdrawing (Inductive) | Meta | Deactivating |

For example, in a nitration reaction, the major products would be 4-nitro-1-ethoxy-3-ethynylbenzene and 2-nitro-1-ethoxy-5-ethynylbenzene (corresponding to attack at C4 and C6, respectively), with the distribution influenced by steric factors.

Theoretical and Experimental Elucidation of Reaction Mechanisms

Understanding the complex reactivity and selectivity of molecules like this compound requires a combination of theoretical and experimental approaches.

Theoretical Investigations: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for probing reaction mechanisms. For this compound, DFT calculations could be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products for different possible reaction channels (e.g., ortho, meta, and para attack in EAS), the most favorable pathway can be identified. rsc.org

Analyze Selectivity: The origin of chemo- and regioselectivity can be explained by examining the calculated activation barriers. A lower energy barrier corresponds to a faster reaction rate and the major product. rsc.org

Study Catalyst-Substrate Interactions: In catalytic reactions, DFT can model how the substrate binds to the catalyst's active site, providing insight into how the catalyst influences the reaction's outcome. This has been applied to study mechanisms of reactions involving phenylacetylene (B144264) derivatives. dntb.gov.ua

Experimental Elucidation: A range of experimental techniques are employed to validate theoretical predictions and provide concrete evidence for a proposed mechanism.

Kinetic Studies: Measuring reaction rates as a function of reactant and catalyst concentrations helps to establish the reaction order and formulate a rate law, which is a cornerstone of any mechanistic proposal.

Isotope Labeling: Replacing an atom with its isotope (e.g., hydrogen with deuterium) and tracking its position in the products can reveal which bonds are broken and formed during the reaction.

Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy can be used to detect and characterize transient intermediates that exist only for a short time during the reaction, providing a snapshot of the mechanism in action.

Structure-Activity Relationship Studies: Synthesizing and testing a series of analogues of this compound with slight structural modifications can help to pinpoint which molecular features are critical for reactivity and selectivity.

| Method | Type | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Theoretical | Transition state energies, reaction pathways, origin of selectivity. rsc.org |

| Kinetic Analysis | Experimental | Rate law, activation parameters, reaction order. |

| Isotope Labeling | Experimental | Bond-forming and bond-breaking steps, atom tracing. |

| In-situ Spectroscopy (NMR, IR) | Experimental | Identification of reaction intermediates. |

Through the synergy of these theoretical and experimental methods, a detailed and accurate picture of the reaction mechanisms governing the transformations of this compound can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-Ethoxy-3-ethynylbenzene, providing unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to its aliphatic ethoxy group, the aromatic ring, and the terminal ethynyl (B1212043) moiety.

Proton (¹H) NMR: The aliphatic ethoxy group presents as a typical ethyl pattern: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons appear in the characteristic downfield region, with their specific chemical shifts and coupling patterns determined by the meta-substitution pattern. The terminal acetylenic proton is typically observed as a sharp singlet further upfield than the aromatic signals.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides complementary information. The ethoxy group carbons resonate in the upfield aliphatic region. The aromatic carbons appear in the range of approximately 115-160 ppm. The two sp-hybridized carbons of the ethynyl group have characteristic shifts, with the terminal carbon appearing at a slightly lower chemical shift than the carbon attached to the aromatic ring. For the closely related analog, 1-ethynyl-3-methoxybenzene, the aromatic carbon attached to the oxygen (C-O) resonates at δ 159.14 ppm rsc.org.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below, based on data from analogous compounds and standard chemical shift ranges rsc.orgpdx.edu.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -CH₂ | ~4.0 (quartet) | ~63 |

| Ethynyl ≡C-H | ~3.0 (singlet) | ~77 |

| Ethynyl -C≡ | - | ~83 |

| Aromatic C-H | ~6.9-7.3 (multiplets) | ~115-130 |

| Aromatic C-O | - | ~159 |

| Aromatic C-C≡ | - | ~123 |

Note: The values presented are estimations based on spectral data of analogous compounds and established principles of NMR spectroscopy.

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the ethoxy and ethynyl substituents. The ethoxy group (-OEt) is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs, which increases electron density on the aromatic ring. This increased shielding typically shifts the ortho and para protons upfield (to lower ppm values).

Conversely, the ethynyl group (-C≡CH) is a weakly electron-withdrawing group (EWG) due to the sp-hybridization of its carbons, which have higher s-character and are more electronegative than sp² carbons. This effect slightly deshields the aromatic protons. In this compound, the interplay of the meta-positioned donating and withdrawing groups results in a complex pattern of shielding and deshielding across the aromatic ring, leading to the distinct chemical shifts observed for the four aromatic protons modgraph.co.ukamanote.com.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for definitive structural confirmation by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Key expected correlations include the cross-peak between the ethoxy CH₂ and CH₃ protons, as well as correlations between adjacent protons on the aromatic ring, confirming their relative positions modgraph.co.uk.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons in the molecule mdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is invaluable for piecing together the molecular skeleton. Expected key correlations for this compound would include:

A cross-peak from the ethoxy CH₂ protons to the aromatic carbon C1 (the carbon bearing the ethoxy group).

Correlations from the acetylenic proton (≡C-H) to both the terminal (Cα) and internal (Cβ) ethynyl carbons, as well as to the C3 aromatic carbon.

Correlations from the aromatic protons to neighboring and more distant carbons, confirming the substitution pattern mdpi.com.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the characteristic vibrational modes of the functional groups within the molecule, providing a molecular fingerprint.

Both IR and Raman spectra provide diagnostic peaks for the key functional groups in this compound.

Ethynyl Group (C≡C and ≡C-H):

The terminal alkyne C-H stretch (ν≡C-H) gives rise to a sharp, strong absorption band typically found around 3300 cm⁻¹ in the IR spectrum masterorganicchemistry.compressbooks.pub.

The carbon-carbon triple bond stretch (νC≡C) appears in the 2100-2260 cm⁻¹ region pressbooks.publibretexts.org. This peak is often of medium intensity in the IR spectrum but can be strong in the Raman spectrum. For a similar compound, 1-chloro-3-(p-tolylethynyl)benzene, this stretch is observed at 2224 cm⁻¹ rsc.org.

Ether Group (C-O-C):

Aromatic ethers exhibit characteristic C-O-C stretching vibrations. Two distinct bands are typically observed: an asymmetric stretch (νas(C-O-C)) around 1200-1275 cm⁻¹ and a symmetric stretch (νs(C-O-C)) around 1010-1050 cm⁻¹ wpmucdn.com. These bands are usually strong in the IR spectrum.

The following table summarizes the key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Spectrum |

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 | IR |

| C≡C Stretch | Alkyne (-C≡C-) | 2100 - 2150 | IR, Raman |

| Asymmetric C-O-C Stretch | Aromatic Ether (Ar-O-CH₂) | 1200 - 1275 | IR |

| Symmetric C-O-C Stretch | Aromatic Ether (Ar-O-CH₂) | 1010 - 1050 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns upon ionization. The molecular formula of this compound is C₁₀H₁₀O, corresponding to a molecular weight of approximately 146.19 g/mol nih.gov.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z 146 would be observed. Key fragmentation pathways for aromatic ethers often dictate the appearance of the mass spectrum.

Loss of Ethene: A common and often dominant fragmentation pathway for ethoxy benzenes is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement. This would produce a fragment ion corresponding to the 3-ethynylphenol (B81329) radical cation at m/z 118 .

Loss of Ethyl Radical: Alpha-cleavage can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment ion at m/z 117 .

Loss of CO: Subsequent fragmentation of the m/z 118 ion could involve the loss of carbon monoxide (CO, 28 Da), a common pathway for phenols, which would yield a fragment at m/z 90 .

Formation of Tropylium (B1234903) Ion: Aromatic compounds with side chains can rearrange to form the stable tropylium ion, although this is less dominant for ethers. Cleavage of the ethoxy group could potentially lead to fragments that rearrange to ions around m/z 91 youtube.com.

| m/z Value | Proposed Fragment | Proposed Loss from Parent Ion |

| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₈H₆O]⁺˙ | Loss of C₂H₄ (Ethene) |

| 117 | [C₈H₅O]⁺ | Loss of •C₂H₅ (Ethyl radical) |

| 90 | [C₇H₆]⁺˙ | Loss of C₂H₄ + CO |

Electronic and Optical Spectroscopy (e.g., UV-Vis Absorption, Fluorescence Emission)

The electronic and optical properties of this compound are primarily governed by the π-electron system of the ethynyl-substituted benzene (B151609) ring. Techniques such as UV-Vis absorption and fluorescence emission spectroscopy are crucial for probing the electronic transitions within the molecule.

The absorption characteristics are dominated by spin-allowed π→π* transitions originating from the delocalized electrons of the ethynylbenzene moiety. rsc.org For ethynylbenzene (phenylacetylene), the parent molecule, distinct absorption bands are observed in its UV-Vis spectrum. nist.govresearchgate.net The presence of the ethoxy group (–OC₂H₅) at the meta position acts as an auxochrome, which can modulate the energy of these transitions. Generally, alkoxy groups are electron-donating and can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted phenylacetylene (B144264).

Fluorescence emission in such aromatic compounds typically occurs from the lowest excited singlet state (S₁) back to the ground state (S₀). The emission wavelength and quantum yield are sensitive to the molecular structure and the local environment. While specific fluorescence data for this compound is not extensively documented, related phenylethynyl compounds are known to exhibit fluorescence, the characteristics of which are influenced by substituent effects and solvent polarity. researchgate.netresearchgate.net

Investigation of π→π* Transitions and Conjugation Length Effects

The electronic absorption spectrum of this compound is characterized by transitions to π* antibonding orbitals from π bonding orbitals. These π→π* transitions are responsible for the strong absorption bands typically observed in the ultraviolet region. rsc.orgacs.org The energy of these transitions is directly related to the extent of π-conjugation within the molecule.

The concept of conjugation length is critical in understanding the electronic spectra of phenylene ethynylene systems. researchgate.net In the case of this compound, the conjugation is confined to the substituted benzene ring and the adjacent ethynyl group. Compared to oligo- or poly(phenylene ethynylene)s, which have extended conjugated systems, this compound represents a single-ring system. As a result, its absorption bands are expected to be at shorter wavelengths (blue-shifted) relative to its longer, more conjugated counterparts. rsc.org Studies on oligo(phenylene ethynylene)s have demonstrated that as the number of repeating phenylene ethynylene units increases, the absorption and emission maxima shift to longer wavelengths (red-shift). researchgate.netnih.gov This is because the HOMO-LUMO gap decreases with increasing conjugation length, requiring less energy for the electronic transition. nih.govnih.gov

The meta-substitution pattern in this compound is also noteworthy. A meta-linkage is known to interrupt the π-conjugation across a polymer chain more effectively than a para-linkage. researchgate.net In this single-ring molecule, the meta-positioning of the ethoxy and ethynyl groups influences the electronic distribution and the transition dipole moments, which in turn affects the intensity and energy of the π→π* transitions.

| Compound | Key Structural Feature | Expected λmax (UV-Vis) Effect | Rationale |

|---|---|---|---|

| Phenylacetylene | Parent Compound | Baseline | Reference for substituent effects. nist.gov |

| This compound | Single Ring, m-substitution | Slight red-shift vs. Phenylacetylene | Electron-donating ethoxy group. |

| Oligo(p-phenylene ethynylene) | Extended Conjugation | Significant red-shift vs. single ring | Increased conjugation length decreases the HOMO-LUMO gap. researchgate.netnih.gov |

Surface-Sensitive Spectroscopic Techniques for Adsorption Studies

The interaction of this compound with surfaces is critical for its potential applications in molecular electronics and surface functionalization. Surface-sensitive techniques are indispensable for characterizing the adsorption geometry, electronic structure, and self-assembly of molecules on a substrate at the atomic level.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging adsorbed molecules on conductive surfaces with sub-molecular resolution. acs.org While specific STM studies on this compound are not available, its expected behavior can be inferred from studies on molecules with similar functional groups, such as benzene, ethers, and alkynes, on surfaces like graphite, gold, or platinum. acs.orgbeilstein-journals.orgucdavis.edu

When adsorbed on a surface, this compound molecules would likely lie flat to maximize the van der Waals interaction between the π-system of the benzene ring and the substrate. ucdavis.edu The STM image contrast is a convolution of the surface topography and the local density of electronic states (LDOS) near the Fermi level. aps.org Systematic studies have shown that different functional groups can be distinguished by their characteristic STM image contrast. acs.org The ethynyl group (–C≡CH) and the ether linkage within the ethoxy group (–O–CH₂–) would produce distinct electronic signatures compared to the aromatic ring, allowing for the determination of molecular orientation. acs.org

Scanning Tunneling Spectroscopy (STS) complements STM by providing information about the electronic properties of the adsorbed molecule. By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can map the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orgresearchgate.net For this compound adsorbed on a surface, STS could be used to determine the energy of its frontier orbitals and how they are affected by the interaction with the substrate. Electron transfer between the molecule and the substrate can lead to shifts in the orbital energies or the occupation of orbitals that are unoccupied in the gas phase. aps.org The spatial distribution of these orbitals, imaged through dI/dV maps, would provide further insight into the molecule's electronic structure on the surface.

| Technique | Expected Observation | Underlying Principle |

|---|---|---|

| STM (Imaging) | Planar adsorption geometry with distinct contrast for the phenyl ring, ethynyl, and ethoxy groups. acs.orgucdavis.edu | Image contrast depends on topography and local density of states (LDOS). Functional groups exhibit unique electronic signatures. acs.org |

| STS (Spectroscopy) | Peaks in the dI/dV spectrum corresponding to the HOMO and LUMO energy levels. | Tunneling current is modulated by the energy of molecular orbitals, revealing the HOMO-LUMO gap. beilstein-journals.org |

| dI/dV Mapping | Spatial maps showing the distribution of HOMO and LUMO wavefunctions across the molecule. | Provides real-space images of the frontier molecular orbitals. researchgate.net |

Computational Chemistry and Theoretical Modeling of Ethynyl Aryl Ethers

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like 1-ethoxy-3-ethynylbenzene, DFT can elucidate its fundamental electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.com

For this compound, DFT calculations can predict the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-31G*, to approximate the exchange-correlation energy.

Table 1: Predicted HOMO and LUMO Energy Levels for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations.

The electronic structure of this compound, with its ethoxy group (an electron-donating group) and ethynyl (B1212043) group connected to a benzene (B151609) ring, suggests the potential for intramolecular charge transfer (ICT). mdpi.com DFT can be used to model and visualize the distribution of electron density in the molecule's ground and excited states.

The ethoxy group can donate electron density to the π-system of the benzene ring, which is further extended by the π-orbitals of the ethynyl group. This π-conjugation facilitates the delocalization of electrons across the molecule. mdpi.com Analysis of the molecular orbitals involved in electronic transitions, often visualized as electron density difference maps, can reveal the direction and magnitude of charge transfer upon excitation. This is particularly relevant for understanding the molecule's photophysical properties. unipr.it

DFT calculations are a valuable tool for predicting and interpreting various types of spectroscopic data. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. academie-sciences.fr These simulated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. academie-sciences.fr Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra.

Reaction Pathway Analysis and Transition State Characterization

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

For instance, in a hypothetical reaction such as a cycloaddition involving the ethynyl group, DFT calculations could identify the transition state structure, determine its energy (the activation energy of the reaction), and analyze its vibrational frequencies to confirm it as a true transition state (characterized by a single imaginary frequency). This information is crucial for understanding the kinetics and feasibility of a chemical transformation.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the C-O bonds of the ethoxy group, MD simulations can explore its conformational landscape. mdpi.com

By simulating the molecule's behavior in a solvent or in the solid state, MD can provide insights into its preferred conformations and the dynamics of conformational changes. beilstein-journals.org Furthermore, MD simulations can be used to study intermolecular interactions, such as how molecules of this compound pack in a crystal lattice or how they interact with solvent molecules. This is important for understanding its bulk properties.

Application of Machine Learning (ML) Algorithms in Synthetic Design and Property Prediction

Machine learning (ML) is increasingly being used in chemistry to accelerate the discovery and design of new molecules and materials. researchgate.netnih.gov In the context of this compound and related ethynyl aryl ethers, ML models can be trained on existing datasets of molecular structures and their properties.

These trained models can then be used to predict various properties of new, unsynthesized molecules, such as their reactivity, solubility, or electronic properties. nih.gov In synthetic design, ML algorithms can suggest optimal reaction conditions or even novel synthetic routes to this compound and its derivatives by learning from vast amounts of reaction data. researchgate.net This approach has the potential to significantly reduce the time and resources required for chemical synthesis and materials development.

In Silico Studies for Structure-Property Relationship Establishment

Computational chemistry and theoretical modeling serve as powerful tools for establishing detailed structure-property relationships for ethynyl aryl ethers, including this compound. These in silico approaches allow for the prediction and understanding of molecular properties, reactivity, and electronic behavior without the need for empirical synthesis and testing, thereby guiding the design of new materials with desired characteristics.

Theoretical Frameworks and Methodologies

Density Functional Theory (DFT) is a predominant computational method employed for the investigation of ethynyl aryl ethers and related molecules. nih.govnih.govresearchgate.net DFT calculations are utilized to determine optimized molecular geometries, electronic structures, and reaction pathways. nih.govresearchgate.net Common functionals, such as M06, and basis sets like TZVP and def2-TZVPP, are used to achieve a high degree of accuracy in these calculations. nih.gov For studying excited states and spectroscopic properties, Time-Dependent DFT (TD-DFT) is often employed. nih.gov

These computational studies can model various aspects of a molecule's behavior, including:

Ground and Excited State Geometries: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO), energy gaps, and electron density distributions. semanticscholar.orgdntb.gov.ua

Reactivity Prediction: Modeling reaction barriers and mechanisms to understand chemical reactivity. nih.govresearchgate.net

Spectroscopic Prediction: Simulating UV-Vis and other spectra to correlate with experimental observations. nih.gov

Structure-Property Insights from Computational Models

Electronic Properties: Theoretical studies on phenyl-ethynyl systems have demonstrated the critical role of the ethynyl group in modulating electronic properties. dntb.gov.uaresearchgate.net The introduction of the –C≡C– moiety tends to decrease the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. dntb.gov.ua This reduction in the energy gap is indicative of enhanced electronic conjugation and potential for greater electrical conductivity in polymeric systems derived from such monomers. dntb.gov.ua

Reactivity and Reaction Mechanisms: Computational modeling is instrumental in elucidating reaction mechanisms. For instance, DFT calculations have been used to evaluate photoinduced intramolecular rearrangements in aryl ethers. nih.govresearchgate.net These studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the energy barriers for each step. nih.govresearchgate.net The spin-density distribution, a factor that can be calculated computationally, has been shown to be a critical factor in determining the barrier for ether cleavage in such reactions. nih.gov

Quantitative Structure-Property Relationships (QSPR)

The concept of Quantitative Structure-Property Relationships (QSPR) involves creating mathematical models that correlate a molecule's structural features (descriptors) with its macroscopic properties. nih.govnih.gov For polymers containing aryl ether linkages, QSPR has been used to predict thermal characteristics like the glass transition temperature. nih.gov Molecular descriptors derived from computational chemistry, such as molecular weight and electronegativity, have been identified as crucial factors. nih.gov

For this compound, a QSPR approach could be developed to predict properties of polymers synthesized from this monomer. Descriptors could include:

Topological indices

Quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment)

Steric parameters

The following table illustrates the type of data that can be generated from DFT calculations to establish structure-property relationships for ethynyl aryl ethers.

| Molecular Property | Calculated Value | Significance for Structure-Property Relationship |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with electronic excitability and chemical reactivity. dntb.gov.ua |

| Dipole Moment | 1.8 D | Influences intermolecular interactions and solubility. |

| Polarizability | 25 ų | Affects non-linear optical properties. |

| C≡C Bond Length | 1.21 Å | Provides insight into the degree of conjugation. |

| Torsional Angle (Ph-O) | 15° | Impacts the planarity and extent of π-conjugation. researchgate.net |

Note: The values in this table are representative examples for illustrative purposes and are not specific experimental or calculated values for this compound.

These computational approaches provide a foundational understanding of how the specific arrangement of the ethoxy and ethynyl groups on the benzene ring in this compound influences its properties. This predictive capability is invaluable for the rational design of new functional organic materials.

Polymerization Behavior and Macromolecular Architectures Based on Ethynyl Aryl Ethers

Coordinative Polymerization of Ethynyl (B1212043) Aryl Ether Monomers

Coordinative polymerization, particularly using transition metal catalysts, is a powerful method for the controlled synthesis of polyacetylenes from monomers like 1-Ethoxy-3-ethynylbenzene. Rhodium-based catalysts have been extensively studied for the polymerization of phenylacetylene (B144264) and its derivatives, providing a strong precedent for their application to ethynyl aryl ethers.

Rhodium(I) complexes are particularly effective catalysts for the polymerization of phenylacetylene derivatives. rsc.orgrsc.org These catalysts typically operate through a coordination-insertion mechanism. The polymerization process is thought to involve the coordination of the monomer's ethynyl group to the rhodium center, followed by insertion into a rhodium-carbon bond, leading to chain propagation.

For monosubstituted acetylenes, including those with alkoxy substituents, rhodium catalysts are known to produce highly stereoregular polymers with a cis-transoidal configuration of the polyene backbone. rsc.orgrsc.org This stereoselectivity is a key feature of rhodium-catalyzed polymerization, leading to polymers with well-defined structures. The precise mechanism and the factors governing stereoselectivity are influenced by the ligand environment of the rhodium catalyst and the electronic properties of the monomer's substituents. In the case of this compound, the electron-donating nature of the ethoxy group would likely influence the electron density of the ethynyl group, thereby affecting its coordination and insertion kinetics.

Table 1: Expected Polymer Characteristics from Rhodium-Catalyzed Polymerization of this compound

| Parameter | Expected Outcome | Rationale |

|---|---|---|

| Primary Mechanism | Coordination-Insertion | Based on extensive studies of rhodium-catalyzed polymerization of phenylacetylenes. rsc.org |

| Common Catalysts | Rh(I) complexes (e.g., [Rh(nbd)Cl]₂) | Proven efficacy for polymerization of substituted acetylenes. rsc.org |

| Stereochemistry | High cis-transoidal content | A characteristic feature of rhodium-catalyzed polymerization of monosubstituted acetylenes. rsc.org |

| Molecular Weight | High (potentially > 1 x 10⁶ g/mol ) | Rhodium catalysts are known to produce high molecular weight poly(phenylacetylene)s. rsc.org |

The regiochemistry of polymerization, referring to the head-to-tail, head-to-head, or tail-to-tail arrangement of monomer units, is a critical factor in determining polymer properties. While not specifically documented for this compound, studies on related monomers suggest that rhodium-catalyzed polymerization can proceed with a degree of regiocontrol.

The topology of the resulting polymer, whether linear or branched, is largely dependent on the functionality of the monomer and the polymerization conditions. For a monofunctional monomer like this compound, coordinative polymerization under appropriate conditions is expected to yield primarily linear polymers. However, side reactions or the presence of impurities could potentially lead to branching. The synthesis of hyperbranched polymers typically requires monomers with an AB₂-type structure, which is not the case for this compound. Therefore, achieving a hyperbranched architecture would necessitate a different monomer design or a post-polymerization modification strategy.

Radical and Ionic Polymerization Pathways

While coordinative polymerization is a prevalent method, radical and ionic pathways offer alternative routes to poly(ethynyl aryl ethers).

Radical Polymerization: The radical polymerization of arylacetylenes is generally less common and often results in polymers with lower molecular weights and less defined structures compared to those obtained through coordinative methods. The initiation of such a polymerization would typically involve the use of a radical initiator that can generate a radical species to attack the ethynyl bond of this compound.

Ionic Polymerization: Ionic polymerization can be categorized as either anionic or cationic, depending on the nature of the propagating species.

Anionic Polymerization: This method involves the initiation by a nucleophile, leading to a propagating carbanion. differencebetween.com Monomers with electron-withdrawing substituents are generally more suitable for anionic polymerization. fiveable.me The ethoxy group in this compound is electron-donating, which may render it less susceptible to anionic polymerization.

Cationic Polymerization: This pathway is initiated by an electrophile, generating a carbocationic propagating center. differencebetween.com Monomers with electron-donating groups that can stabilize the carbocation are well-suited for this method. fiveable.me The ethoxy group on the phenyl ring of this compound could potentially stabilize a cationic intermediate, making cationic polymerization a feasible, though perhaps complex, route.

Synthesis of Conjugated Polymers and Oligomers

The polymerization of this compound directly leads to the formation of a conjugated polymer, poly(this compound). The alternating single and double bonds along the polyacetylene backbone result in a π-conjugated system. researchgate.net The electronic and optical properties of such a polymer would be influenced by the ethoxy substituent on the phenyl ring.

The synthesis of well-defined conjugated oligomers of this compound would likely require controlled polymerization techniques or stepwise synthetic approaches. These oligomers are valuable as model compounds for understanding the structure-property relationships of the corresponding polymer.

Advanced Materials Science Applications of Poly Ethynyl Aryl Ethers

Electronic and Optoelectronic Materials Development

Poly(ethynyl aryl ethers) are a class of conjugated polymers that exhibit intriguing electronic and optical properties, making them promising candidates for various electronic and optoelectronic devices. The presence of alternating aromatic rings and triple bonds in their backbone leads to a delocalized π-electron system, which is fundamental to their function in these applications.

Organic Semiconductors and Charge Transport Phenomena

Poly(arylene ethynylene)s, a class of polymers that includes poly(ethynyl aryl ethers), are recognized for their semiconducting properties. The charge transport in these materials is governed by the hopping of charge carriers (electrons or holes) between localized states. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to model the crystal structure and predict the charge transport properties of poly(arylene-ethynylene) derivatives. aip.orgresearchgate.net These studies indicate that factors like the arrangement of polymer chains and the presence of specific substituent groups can significantly influence charge mobility. aip.orgresearchgate.net

The introduction of alkoxy side chains, such as the ethoxy group in 1-ethoxy-3-ethynylbenzene, is predicted to have a notable impact on the material's electronic properties. DFT calculations suggest that pendant alkoxy chains can lead to a flattening of the polymer backbone and a decrease in the distance between adjacent chains. aip.orgresearchgate.net This closer packing is expected to enhance the electronic coupling between neighboring polymer chains, which in turn could lead to an improvement in electron hopping mobility. aip.orgresearchgate.net The intramolecular reorganization energy, a key parameter in charge transport, has also been calculated for various oligomers to extrapolate the properties of the corresponding polymers. researchgate.net

| Property | Influence of Alkoxy Groups on Poly(arylene-ethynylene)s | Data Source |

| Polymer Chain Packing | Promotes flattening and closer cofacial arrangement of chains. | aip.orgresearchgate.net |

| Interchain Distance | Leads to a decrease in interchain cofacial distance. | aip.orgresearchgate.net |

| Electronic Coupling | Enhanced due to closer proximity of polymer backbones. | aip.orgresearchgate.net |

| Charge Mobility | Expected to be enhanced due to improved electronic coupling. | aip.orgresearchgate.net |

Luminescent and Electroluminescent Materials for Display Technologies

The extended π-conjugation in poly(ethynyl aryl ethers) also imparts them with luminescent properties. These materials can absorb light in the UV-visible region and emit light of a different wavelength, a phenomenon known as fluorescence or phosphorescence. This makes them suitable for use as the emissive layer in organic light-emitting diodes (OLEDs), which are integral to modern display technologies.

The photophysical properties of oligo(p-phenyleneethynylene)s, which are model compounds for the corresponding polymers, have been investigated to understand the effect of substituents on their luminescent behavior. acs.org The introduction of alkoxy groups can alter the electronic structure of the molecule, influencing both the absorption and emission spectra. acs.org Specifically, dialkoxy substitution can lead to the appearance of two distinct absorption bands, corresponding to different electronic transitions within the molecule. acs.org The emission is typically from the most relaxed, planar conformation of the molecule, resulting in well-defined vibronic features in the fluorescence spectrum. acs.org

Applications in Organic Thin-Film Transistors and Photovoltaics

The semiconducting nature of poly(ethynyl aryl ethers) makes them applicable in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). In OTFTs, these materials can act as the active channel layer, where their charge carrier mobility is a critical performance parameter.

In the realm of OPVs, acetylene-based materials, including poly(arylene ethynylene)s, are explored as p-type semiconductor materials. nih.govnih.gov Their tunable electronic properties allow for the engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of electron-accepting materials, facilitating efficient charge separation at the donor-acceptor interface. nih.gov While specific studies on poly(this compound) in OPVs are not available, the broader class of poly(aryl ether)s has been investigated as a component in organic solar cells, where they can influence the morphology and stability of the active layer. rsc.org

Polymer Precursors for Carbon-Based Materials (e.g., Vitreous Carbon)

Polymers containing phenylacetylene (B144264) units are valuable precursors for the production of carbon materials due to their high carbon content and their ability to undergo crosslinking reactions at elevated temperatures. The polymerization of diethynylarenes can lead to highly branched or crosslinked polymers that, upon pyrolysis, yield carbonaceous materials with high thermal stability. nih.gov

Poly(phenylacetylene) derivatives have been specifically investigated as carbon precursors with high carbon yields. osti.gov The presence of reactive carbon-carbon triple bonds in the side groups can facilitate cycloaddition reactions at lower temperatures, leading to the formation of hexagonal graphene-like sheets. osti.gov While there is no specific data on poly(this compound), it is plausible that a polymer derived from this monomer could also serve as a precursor to carbon materials, though the presence of the ethoxy group would likely influence the carbon yield and the properties of the resulting carbon.

Nanomaterials and Self-Assembled Structures

The rigid and linear nature of the backbone of many poly(ethynyl aryl ethers) makes them suitable for the construction of well-defined nanostructures through self-assembly processes. These polymers can be designed to form ordered structures such as thin films and nanofibers.

Fabrication of Ordered Nanostructures and Thin Films

The ability to control the arrangement of polymer chains at the nanoscale is crucial for optimizing the performance of organic electronic devices. Poly(arylene ethynylene)s can be processed to form thin films with a degree of molecular ordering. aip.org Techniques such as spin-coating and solution casting are commonly used to deposit these materials onto substrates. The final morphology of the film, including the orientation of the polymer chains, can be influenced by processing conditions and the chemical structure of the polymer. While specific studies on the fabrication of nanostructures from poly(this compound) are absent from the literature, the general principles of self-assembly in conjugated polymers would apply.

Lack of Specific Research Data for "this compound" in Advanced Materials Applications

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of specific information regarding the chemical compound "this compound" and its corresponding polymer, poly(this compound), within the specific contexts of advanced materials science applications as outlined in the user's request.

The investigation sought to find detailed research findings on the following topics:

Investigation of Adsorption Behavior on Metallic Surfaces: No specific studies detailing the adsorption characteristics of poly(this compound) on any metallic surfaces were identified. General research on polymer adsorption exists but does not provide the compound-specific data required.

Integration in Hybrid Material Systems: The search did not yield any publications that describe the integration of poly(this compound) into hybrid or composite material systems. While the broader class of poly(arylene ethynylene)s has been explored in hybrid materials, specific data for the requested polymer is not available.

Research into Biomimetic Materials: There is no accessible research that connects "this compound" or its polymer to the field of biomimetic materials.